molecular formula C18H18N2O2S2 B2378922 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034513-49-8

1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No. B2378922
CAS RN: 2034513-49-8
M. Wt: 358.47
InChI Key: FJHXHKGQMFFVQY-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, commonly known as ETTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Biochemical Applications

  • Acetylcholinesterase Inhibitors : Compounds similar to 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, such as flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, have been synthesized and assessed for their potential as antiacetylcholinesterase agents. The design focused on optimizing spacer length and conformational flexibility, resulting in compounds with high inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Material Science Applications

  • Corrosion Inhibition : Research on derivatives of urea compounds has demonstrated their efficacy as corrosion inhibitors in acidic environments, applicable in protecting metals like mild steel. The inhibition efficiency is influenced by temperature and concentration, suggesting potential use in industrial applications to extend the lifespan of metal structures (Bahrami & Hosseini, 2012).

Medicinal Chemistry Applications

  • Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives have been investigated for their role as neuropeptide Y5 receptor antagonists. This research provides insights into the structure-activity relationships, paving the way for the development of new therapeutic agents for conditions related to this receptor, such as obesity and anxiety (Fotsch et al., 2001).

  • Anticancer Investigations : Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer properties. Some compounds, particularly those with benzothiazole and methylphenyl groups, showed promising in vitro anticancer activity, highlighting potential applications in cancer therapy (Mustafa et al., 2014).

  • Nonlinear Optical Materials : Organic compounds with urea structures have been explored for their potential as nonlinear optical materials. The study of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, for instance, revealed significant nonlinear optical properties, indicating applications in optical technologies and photonics (Crasta et al., 2004).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-2-22-15-7-5-14(6-8-15)19-18(21)20-17(13-9-11-23-12-13)16-4-3-10-24-16/h3-12,17H,2H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHXHKGQMFFVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

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